molecular formula C16H14Cl2N2O2 B13821594 2-(3-chlorophenoxy)-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide

2-(3-chlorophenoxy)-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide

Cat. No.: B13821594
M. Wt: 337.2 g/mol
InChI Key: LZJGOGQRNQUXCE-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenoxy)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide is a synthetic organic compound characterized by the presence of chlorophenyl and chlorophenoxy groups

Preparation Methods

The synthesis of 2-(3-chlorophenoxy)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide typically involves the reaction of 3-chlorophenol with acetohydrazide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

2-(3-chlorophenoxy)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-chlorophenoxy)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

2-(3-chlorophenoxy)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide can be compared with other chlorophenyl and chlorophenoxy derivatives, such as:

    2-chlorophenol: Known for its use in the synthesis of pesticides and disinfectants.

    4-chlorophenylhydrazine: Used in the synthesis of pharmaceuticals and dyes.

    2,4-dichlorophenoxyacetic acid: A widely used herbicide.

These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the unique properties of 2-(3-chlorophenoxy)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide.

Properties

Molecular Formula

C16H14Cl2N2O2

Molecular Weight

337.2 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-[(Z)-1-(4-chlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C16H14Cl2N2O2/c1-11(12-5-7-13(17)8-6-12)19-20-16(21)10-22-15-4-2-3-14(18)9-15/h2-9H,10H2,1H3,(H,20,21)/b19-11-

InChI Key

LZJGOGQRNQUXCE-ODLFYWEKSA-N

Isomeric SMILES

C/C(=N/NC(=O)COC1=CC(=CC=C1)Cl)/C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=NNC(=O)COC1=CC(=CC=C1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.